1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[3-[(2,6-dichloropyrimidin-4-yl)methoxy]phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-13-7-10(18-15(17)19-13)9-22-12-4-1-3-11(8-12)20-6-2-5-14(20)21/h1,3-4,7-8H,2,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUDYZUBUZOGDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)OCC3=CC(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyrimidine Precursors
The 2,6-dichloropyrimidine core is typically synthesized via chlorination of dihydroxypyrimidine derivatives. For example, 4,6-dihydroxypyrimidine reacts with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline or 2-methyl-5-ethylpyridine to yield 4,6-dichloropyrimidine with efficiencies exceeding 98%. Adapting this protocol, 2,6-dihydroxypyrimidin-4-yl methanol can be treated with POCl₃ under reflux to introduce chlorine atoms at positions 2 and 6, followed by hydroxymethyl group retention or subsequent conversion to a chloromethyl derivative.
Reaction Conditions for Chlorination:
Functionalization of the 4-Position
The hydroxymethyl group at the pyrimidine’s 4-position is activated for etherification via conversion to a chloromethyl intermediate. Treatment with thionyl chloride (SOCl₂) or phosgene in dichloromethane at 0–25°C achieves this transformation, yielding (2,6-dichloropyrimidin-4-yl)methyl chloride . Alternatively, Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) can directly couple the hydroxymethyl group to phenolic oxygen, though this method is less common for electron-deficient aromatics like pyrimidines.
Synthesis of 3-Hydroxyphenylpyrrolidin-2-one
Cyclization of γ-Amino Acid Derivatives
Pyrrolidin-2-one rings are efficiently constructed via intramolecular cyclization of γ-amino acids or their esters. For instance, 3-aminophenylacetic acid undergoes acid-catalyzed cyclization in refluxing acetic anhydride to form 3-hydroxyphenylpyrrolidin-2-one. This method avoids racemization and provides yields of 70–85% after recrystallization.
Optimized Cyclization Protocol:
Alternative Routes via Ketone Intermediates
Reductive amination of levulinic acid derivatives with 3-aminophenol offers a complementary pathway. Using sodium cyanoborohydride in methanol at pH 4–5, the imine intermediate is reduced to the corresponding amine, which spontaneously lactamizes to form the pyrrolidinone ring. This method achieves moderate yields (60–65%) but benefits from commercially available starting materials.
Ether Bond Formation: Coupling Pyrimidine and Pyrrolidinone Fragments
Williamson Ether Synthesis
The most reliable method for etherification involves deprotonating 3-hydroxyphenylpyrrolidin-2-one with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) and reacting it with (2,6-dichloropyrimidin-4-yl)methyl chloride at 60–80°C. This SN2 reaction proceeds with minimal side products, affording the target compound in 75–82% yield after column chromatography.
Key Parameters:
Photocatalytic C-O Coupling
Emerging methodologies from visible-light photocatalysis, as demonstrated in heteroaryl ether synthesis, offer a metal-free alternative. Using iridium-based photocatalysts (e.g., Ir(ppy)₂(dtbbpy)PF₆), the chloromethyl pyrimidine and phenol undergo oxidative coupling under blue LED irradiation. While this method is less optimized for electron-deficient pyrimidines, preliminary trials suggest yields of 50–60% with improved functional group tolerance.
Photocatalytic Conditions:
- Catalyst: Ir(ppy)₂(dtbbpy)PF₆ (0.005 equivalents)
- Solvent: DMA/water (9:1)
- Light Source: 450 nm LEDs
- Yield: 55%
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and practicality of major methods:
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Williamson Ether Synthesis | K₂CO₃, DMF, 60°C | 80% | High yield, scalable | Requires anhydrous conditions |
| Photocatalytic Coupling | Ir catalyst, DMA/H₂O | 55% | Mild conditions, tunable selectivity | Lower yield, costly catalyst |
| Mitsunobu Reaction | DEAD, PPh₃, THF | 65% | Direct coupling, no pre-activation | Limited substrate compatibility |
Purification and Characterization
Final purification is achieved via recrystallization from ethanol/water mixtures or flash chromatography (silica gel, ethyl acetate/hexanes gradient). Characterization by ¹H/¹³C NMR confirms the absence of residual solvents and regioisomeric impurities. Key spectral features include:
- ¹H NMR (CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 4H, aryl-H), 4.82 (s, 2H, OCH₂), 3.75–3.60 (m, 4H, pyrrolidinone-CH₂).
- IR (KBr): 1745 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (pyrimidine ring).
Industrial-Scale Considerations
Large-scale production favors the Williamson ether synthesis due to its operational simplicity and compatibility with continuous flow reactors. However, the exothermic nature of POCl₃-mediated chlorination necessitates stringent temperature control to prevent decomposition. Alternative chlorinating agents like phosgene offer higher atom economy but introduce safety challenges.
Chemical Reactions Analysis
1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a lead compound in drug discovery. Its structure allows for interactions with various biological targets, making it significant in the study of enzyme inhibition and receptor binding. Notably, it has shown promise in the following areas:
- Cancer Treatment : The dichloropyrimidinyl group can inhibit mutant isocitrate dehydrogenase (IDH) proteins associated with certain cancers, leading to potential therapeutic applications .
- Antiviral Activity : Research indicates that compounds similar to this one may exhibit anti-human immunodeficiency virus (HIV) activity, highlighting its potential in treating viral infections .
Organic Synthesis
1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one serves as a versatile intermediate in organic synthesis. It enables the construction of more complex molecules through various chemical reactions. This application is crucial for developing new pharmaceuticals and agrochemicals.
Biological Research
The compound's ability to interact with biological systems makes it useful for studying cellular processes and mechanisms. For instance:
- Enzyme Inhibition Studies : Its structure allows it to bind to active sites of enzymes, providing insights into enzyme functionality and regulation.
- Receptor Binding Studies : The compound can be utilized to explore receptor-ligand interactions, contributing to the understanding of signaling pathways in cells.
Industrial Applications
In addition to its research applications, this compound is also employed in the synthesis of dyes, pigments, and other fine chemicals, making it valuable in industrial chemistry.
Mechanism of Action
The mechanism of action of 1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The dichloropyrimidinyl group can bind to enzyme active sites or receptor pockets, inhibiting their function. This interaction can disrupt key biological pathways, leading to therapeutic effects. The pyrrolidin-2-one core enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one include:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one core and exhibit similar biological activities.
Dichloropyrimidine derivatives: Compounds with the dichloropyrimidinyl group also show comparable reactivity and applications.
Biological Activity
The compound 1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one is a pyrrolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, presenting relevant case studies, research findings, and data tables that illustrate its efficacy and mechanisms of action.
Molecular Formula
- Molecular Formula : C14H15Cl2N3O
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a study evaluated various pyrimidine derivatives for their ability to inhibit cancer cell proliferation. The results indicated that these compounds could effectively reduce cell viability in several cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358, with IC50 values ranging from 6.26 to 20.46 μM depending on the assay type (2D vs. 3D cultures) .
The proposed mechanism for the antitumor activity involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction disrupts cellular processes necessary for tumor growth and proliferation. Compounds with structural features similar to our compound have shown a preference for binding within the minor groove of DNA, which is critical for their biological activity .
Antimicrobial Activity
In addition to its antitumor properties, there is emerging evidence suggesting that this compound may exhibit antimicrobial activity. Studies on related pyrimidine derivatives have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .
Study 1: Antitumor Efficacy
A recent investigation assessed the effects of pyrimidine derivatives on lung cancer cell lines using both 2D and 3D culture systems. The study found that while some compounds showed significant cytotoxicity in 2D assays, their effectiveness was reduced in 3D models, suggesting a need for further optimization of these compounds to enhance selectivity and reduce toxicity to normal cells .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 | 2D |
| Compound B | HCC827 | 20.46 | 3D |
| Compound C | NCI-H358 | 16.00 | 3D |
Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of pyrimidine derivatives against various bacterial strains. The results indicated that certain compounds exhibited broad-spectrum activity, which could be attributed to their ability to disrupt bacterial DNA synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
| P. aeruginosa | 64 μg/mL |
Q & A
Q. What are the recommended synthetic routes for 1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one, and what reaction conditions optimize yield?
The synthesis typically involves coupling a substituted pyrimidine intermediate with a functionalized pyrrolidinone. Key steps include:
- Mitsunobu Reaction : To attach the dichloropyrimidine moiety to the phenyl group via an ether linkage. Use diethyl azodicarboxylate (DEAD) and triphenylphosphine in anhydrous THF at 0–25°C .
- Cyclization : Formation of the pyrrolidin-2-one ring via intramolecular lactamization under acidic or basic conditions. For example, using HCl in ethanol at reflux (70–80°C) yields >80% .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity to ≥95% .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- NMR Spectroscopy : H and C NMR are critical for verifying the pyrimidine-pyrrolidinone linkage. Key peaks include the methoxy proton (δ 4.8–5.2 ppm) and carbonyl carbon (δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]: 396.03) .
- X-Ray Powder Diffraction (XRPD) : Validate crystallinity and polymorphic forms (e.g., distinct peaks at 2θ = 12.5°, 15.8°, and 20.3°) .
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Kinase Inhibition Assays : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization or ADP-Glo™ kits .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Solubility and LogP : Determine via shake-flask method (aqueous buffer pH 7.4) and HPLC retention time correlation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reported biological activities of this compound?
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Batch Reproducibility : Compare multiple synthesis batches using LC-MS to rule out impurities (e.g., dichloropyrimidine byproducts) .
- Orthogonal Assays : Validate kinase inhibition via both biochemical (e.g., ATP competition) and cellular (e.g., Western blot for phospho-targets) methods .
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one) to identify conserved activity trends .
Q. What computational methods predict the binding mode of this compound to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., PDB: 4HXJ for kinase domains). Focus on hydrogen bonding with the pyrrolidinone carbonyl and hydrophobic interactions with dichloropyrimidine .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
- QSAR Models : Train models using descriptors like topological polar surface area (TPSA) and ClogP to correlate structure with activity .
Q. How can the metabolic stability of this compound be improved for in vivo studies?
- Deuterium Incorporation : Replace labile hydrogens (e.g., methoxy group) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the pyrrolidinone carbonyl as an ester or amide to enhance oral bioavailability .
- Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH to identify major metabolites via LC-MS/MS .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?
- Fragment-Based Screening : Synthesize analogs with systematic substitutions (e.g., pyrimidine → triazine, methoxy → ethoxy) .
- Free-Wilson Analysis : Statistically correlate substituent changes (e.g., Cl position, pyrrolidinone ring size) with activity changes .
- Crystallography : Co-crystallize analogs with target proteins to visualize binding interactions (e.g., halogen bonding with 2,6-dichloro groups) .
Methodological Notes
- Safety : Handle dichloropyrimidine intermediates with care (use fume hood, PPE) due to potential toxicity .
- Data Validation : Include positive controls (e.g., staurosporine in kinase assays) and triplicate measurements .
- Open Data : Deposit synthetic protocols and spectral data in repositories like PubChem or Zenodo for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
